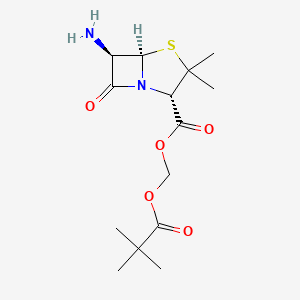

Pivaloyloxymethyl 6-aminopenicilanate

Description

Contextualizing 6-Aminopenicillanic Acid (6-APA) and its Derivatives in Chemical Research

6-Aminopenicillanic acid (6-APA) is the fundamental nucleus of all penicillin antibiotics. Its isolation in 1958 by researchers at Beecham Research Laboratories was a watershed moment in medicinal chemistry. This discovery allowed for the chemical modification of the penicillin structure, leading to the development of a vast array of semi-synthetic penicillins with improved properties over the original Penicillin G. These derivatives offered broader spectrums of activity, enhanced stability, and better oral absorption.

The core structure of 6-APA consists of a thiazolidine (B150603) ring fused to a β-lactam ring. The presence of a free amino group at the 6-position is the key to its versatility, providing a site for the attachment of various side chains. This has enabled the creation of well-known antibiotics such as ampicillin (B1664943) and amoxicillin. In the context of Pivaloyloxymethyl 6-aminopenicillanate, 6-APA serves as the foundational scaffold upon which the prodrug is built.

Significance of Pivaloyloxymethyl (POM) Moiety in Prodrug Design Principles and Delivery Systems

The Pivaloyloxymethyl (POM) group, also known as pivoxil, is a critical component in the design of prodrugs. Prodrugs are inactive or less active drug derivatives that are converted into their active form within the body through enzymatic or chemical processes. scirp.org The primary purpose of the POM moiety is to mask polar, ionizable groups, such as carboxylic acids or phosphates, thereby increasing the lipophilicity of the parent drug. nih.gov This enhanced lipid solubility facilitates the passive diffusion of the drug across biological membranes, such as the gastrointestinal tract, leading to improved oral bioavailability. scirp.org

Once inside the body, the POM group is cleaved by ubiquitous esterase enzymes. nih.govpatsnap.com This enzymatic hydrolysis releases the active drug, along with the byproducts formaldehyde (B43269) and pivalic acid. researchgate.net This two-step activation process, involving initial esterase-mediated hydrolysis followed by spontaneous cleavage, is an effective strategy for ensuring the targeted release of the active pharmaceutical ingredient. scirp.org The utility of the POM moiety is not limited to penicillins; it has been successfully incorporated into a variety of drug classes, including other antibiotics and antiviral agents, to enhance their pharmacokinetic profiles. nih.govnih.gov

Below is a table summarizing the key characteristics of the Pivaloyloxymethyl moiety in prodrug design:

| Feature | Description |

| Function | To create a temporary, lipophilic ester of a polar drug. |

| Mechanism of Action | The POM ester is hydrolyzed by esterase enzymes in the body. |

| Activation Products | The active drug, formaldehyde, and pivalic acid. |

| Primary Advantage | Increased lipophilicity, leading to enhanced membrane permeability and oral bioavailability. |

Historical Development and Evolution of Research on Pivaloyloxymethyl Esters

The concept of using ester prodrugs to improve the oral absorption of penicillin antibiotics emerged as a significant area of research following the isolation of 6-APA. One of the earliest and most well-known examples of a pivaloyloxymethyl ester prodrug is pivampicillin (B1678493), the pivaloyloxymethyl ester of ampicillin. scirp.org The development of pivampicillin demonstrated the viability of the POM-prodrug strategy for enhancing the oral bioavailability of ampicillin due to its increased lipophilicity.

The success of pivampicillin spurred further investigation into acyloxymethyl esters as prodrug moieties for a wide range of therapeutic agents. Research in the 1970s explored the synthesis of various pivaloyloxymethyl 6-N'-cyanoamidinopenicillanates and their corresponding acids, highlighting the continued interest in modifying the 6-APA core. nih.gov

Over the decades, the pivaloyloxymethyl strategy has been applied to other classes of antibiotics, such as cephalosporins. Cefditoren (B193786) pivoxil, a third-generation cephalosporin (B10832234), is a notable example where the POM group is attached to the carboxylic acid at the 4-position of the cefditoren nucleus to create an orally administered prodrug. nih.govpatsnap.comgoogle.com This prodrug is hydrolyzed by esterases during absorption in the gastrointestinal tract to release the active cefditoren. patsnap.comfda.gov

The application of POM-based prodrugs has also extended to antiviral therapies. For instance, bis(pivaloyloxymethyl) esters of phosphonate (B1237965) nucleotide analogues have been developed to circumvent the poor cell membrane permeability of these charged molecules. nih.gov This approach has been instrumental in the development of treatments for viral infections. The ongoing research into pivaloyloxymethyl and other acyloxyalkyl ester prodrugs underscores their established and evolving role in modern drug design and development. acs.org

The following table lists some notable examples of clinically used prodrugs containing the pivaloyloxymethyl group:

| Prodrug | Active Drug |

| Pivampicillin | Ampicillin |

| Cefditoren pivoxil | Cefditoren |

| Adefovir dipivoxil | Adefovir |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5S/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10/h7-8,10H,6,15H2,1-5H3/t7-,8+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTFSKONGWQPEC-KHQFGBGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of Pivaloyloxymethyl 6-aminopenicilanate would exhibit characteristic signals corresponding to each unique proton environment in the molecule. The pivaloyloxymethyl group would be identified by a singlet for the nine equivalent protons of the tert-butyl group and a two-proton singlet or AB quartet for the methylene (B1212753) (-OCH₂O-) protons. The core 6-aminopenicillanic acid structure would show signals for the protons on the β-lactam and thiazolidine (B150603) rings, with their chemical shifts and coupling constants providing crucial information about their stereochemistry.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbons of the ester and the β-lactam ring are expected to appear at the downfield end of the spectrum. The quaternary carbon of the tert-butyl group and the gem-dimethyl carbons of the thiazolidine ring would also be readily identifiable. Comparison with ¹³C NMR data of other penicillins can aid in the assignment of the signals for the penam (B1241934) core. researchgate.net

A hypothetical ¹³C NMR data table based on known penicillin structures is presented below:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| β-Lactam Carbonyl | 175-178 |

| Ester Carbonyl | 170-173 |

| C2 | 68-72 |

| C3 | 64-68 |

| C5 | 58-62 |

| C6 | 55-59 |

| Methylene (-OCH₂O-) | 80-85 |

| tert-Butyl Quaternary | 38-42 |

| tert-Butyl Methyl | 26-28 |

| Gem-dimethyl (C3) | 25-35 |

This is a predictive table based on analogous structures.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. springernature.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, between the protons on the β-lactam ring (H5 and H6) and between the protons within the thiazolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the signal for the C2 proton would show a cross-peak to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations from the methylene protons of the pivaloyloxymethyl group to the ester carbonyl carbon and the C2 carboxyl carbon would definitively confirm the ester linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. libretexts.org

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₄H₂₂N₂O₅S), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. lookchem.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides detailed structural information. While specific MS/MS data for this compound is scarce, data from the closely related compound Pivampicillin (B1678493) (the ampicillin (B1664943) ester of pivaloyloxymethyl) can be used to predict the fragmentation pattern. nih.govnih.gov

The fragmentation would likely involve the characteristic cleavage of the β-lactam ring and the loss of the pivaloyloxymethyl side chain. Common fragmentation pathways for penicillins have been extensively studied and provide a reliable basis for interpreting the MS/MS spectrum of this compound. nih.govresearchgate.net

A table of expected major fragment ions is presented below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| [M+H]⁺ | Varies | Loss of pivalic acid |

| [M+H]⁺ | Varies | Cleavage of the β-lactam ring |

| [M+H]⁺ | Varies | Loss of the entire pivaloyloxymethyl ester group |

This is a predictive table based on analogous structures.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. osti.govnih.govwjpmr.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to its various carbonyl groups. inrim.itmdpi.com The β-lactam carbonyl typically shows a very characteristic and intense absorption at a higher frequency (around 1770-1800 cm⁻¹) due to ring strain. The ester carbonyl would absorb in the region of 1735-1750 cm⁻¹. Other notable absorptions would include N-H stretching of the primary amine and C-H stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The C-S bond in the thiazolidine ring, which is often weak in the IR spectrum, may show a more prominent signal in the Raman spectrum. The symmetric vibrations of the gem-dimethyl groups would also be expected to be strong in the Raman spectrum. Studies on other penicillins have shown that Raman spectroscopy can be a powerful tool for their characterization. biospec.netresearchgate.net

A table of expected characteristic vibrational frequencies is provided below:

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| β-Lactam C=O Stretch | IR | 1770 - 1800 |

| Ester C=O Stretch | IR | 1735 - 1750 |

| N-H Stretch (Amine) | IR | 3300 - 3400 |

| C-H Stretch | IR/Raman | 2850 - 3000 |

| C-S Stretch | Raman | 600 - 700 |

This is a predictive table based on general spectroscopic data for penicillins.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

The electronic absorption spectrum of Pivaloyloxymethyl 6-aminopenicillanate is primarily governed by the chromophoric groups within its molecular structure. The key chromophore is the β-lactam ring, a cyclic amide, which exhibits characteristic electronic transitions in the ultraviolet region. While specific high-resolution spectral data for Pivaloyloxymethyl 6-aminopenicillanate is not extensively published, analysis of its constituent parts and related penicillin derivatives provides a strong basis for understanding its UV-Vis absorption profile.

The fundamental structure, 6-aminopenicillanic acid (6-APA), shows a characteristic absorption band. For instance, studies on the one-electron reduction of penicillin derivatives report an absorption maximum for 6-aminopenicillanic acid at 265 nm, which is attributed to the α-hydroxyalkyl radical formed during the experiment. nih.gov More generally, the UV absorption of penicillins is influenced by the amide bond within the β-lactam ring. The electronic transitions are typically of the n → π* and π → π* type. The n → π* transition of the amide chromophore is characteristically weak and occurs at a longer wavelength, while the π → π* transition is more intense and found at a shorter wavelength.

Table 1: Illustrative UV Absorption Data for Related Penicillin Compounds

| Compound | Wavelength (λmax) | Solvent/Conditions | Reference |

| 6-Aminopenicillanic acid radical | 265 nm | Aqueous solution, pulse radiolysis | nih.gov |

| Ampicillin-Ni(II) complex | 269 nm | Alkaline aqueous solution | rsc.org |

| Ampicillin sodium | 268 nm (zero-crossing) | Aqueous solution, first-derivative spectrophotometry | nih.gov |

This table provides illustrative data from related compounds to infer the chromophoric behavior of the penicillin nucleus.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. While a specific crystal structure for Pivaloyloxymethyl 6-aminopenicillanate is not publicly available in crystallographic databases, information on its core component, 6-aminopenicillanic acid (6-APA), and a closely related prodrug, pivampicillin, offers significant insights into its expected solid-state conformation.

The crystal structure of 6-aminopenicillanic acid has been determined and is available in the Cambridge Structural Database. nih.gov This structure reveals the characteristic strained β-lactam ring fused to the thiazolidine ring. The geometry of the β-lactam nitrogen is crucial for the antibiotic activity of penicillins, as its pyramidal character enhances the reactivity of the lactam carbonyl group.

A patent for the synthesis of Pivaloyloxymethyl 6-aminopenicillanate describes its isolation as a p-toluenesulphonate salt, which is a crystalline solid with a melting point of 132.5-134 °C (decomposed). google.com The formation of a crystalline salt indicates a well-ordered structure amenable to X-ray diffraction studies. Similarly, pivampicillin hydrochloride, which features an additional D-(−)-α-aminobenzyl group, is also a crystalline solid. chemicalbook.comchemicalbook.com

The key structural features that would be elucidated by an X-ray crystallographic study of Pivaloyloxymethyl 6-aminopenicillanate include the precise conformation of the pivaloyloxymethyl ester side chain relative to the bicyclic penicillin core. This would be critical for understanding how the prodrug moiety is oriented before its enzymatic cleavage in the body.

Table 2: Crystallographic Data for 6-Aminopenicillanic Acid

| Parameter | Value |

| CCDC Number | 962282 |

| Chemical Formula | C₈H₁₂N₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Data sourced from the Cambridge Crystallographic Data Centre via PubChem. nih.gov

Computational Chemistry for Molecular Structure and Conformation Prediction

Computational chemistry serves as a powerful tool to complement experimental data by providing insights into the molecular structure, conformation, and electronic properties of molecules like Pivaloyloxymethyl 6-aminopenicillanate.

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the electronic structure and properties of molecules. nih.govmdpi.com For Pivaloyloxymethyl 6-aminopenicillanate, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies (to compare with IR spectroscopy), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the chemical reactivity of the molecule.

DFT studies on penicillin and cephalosporin (B10832234) derivatives have provided valuable insights into their structure-activity relationships. mdpi.com For instance, calculations can elucidate the degree of pyramidalization of the β-lactam nitrogen and the strain energy of the ring system, both of which are believed to be critical for the acylating ability of penicillins. Periodic DFT calculations are particularly useful for studying the solid state, helping to validate experimentally determined crystal structures and understand intermolecular interactions. nih.govmdpi.com

For Pivaloyloxymethyl 6-aminopenicillanate, DFT calculations would be instrumental in:

Predicting the most stable conformation of the pivaloyloxymethyl side chain.

Calculating the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.

Simulating its theoretical IR and NMR spectra to aid in the interpretation of experimental data.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov An MD simulation of Pivaloyloxymethyl 6-aminopenicillanate, typically in a solvent like water to mimic physiological conditions, would reveal its dynamic behavior.

MD simulations are particularly valuable for understanding the behavior of prodrugs like Pivaloyloxymethyl 6-aminopenicillanate. mdpi.com These simulations can model the flexibility of the molecule and the range of conformations it can adopt in solution. This is crucial for understanding how the molecule might interact with the active site of esterase enzymes that are responsible for its hydrolysis to the active form, ampicillin (in the case of pivampicillin). nih.gov

Combined with docking studies, MD simulations can provide a detailed view of the binding of the prodrug to its target enzyme, refining the docked poses and calculating the stability of the enzyme-ligand complex. rsc.org Studies on other β-lactam antibiotics have successfully used MD simulations to understand their interactions with penicillin-binding proteins (PBPs). nih.gov

Biochemical Transformations and Enzymatic Hydrolysis Mechanisms

Mechanisms of Pivaloyloxymethyl Ester Cleavage by Esterases

The cleavage of the pivaloyloxymethyl ester bond in pivaloyloxymethyl 6-aminopenicilanate is predominantly carried out by a class of enzymes known as esterases. This hydrolysis reaction is crucial for releasing the active penicillin nucleus.

Carboxylesterases (CEs) are a superfamily of serine hydrolases that are ubiquitously distributed in mammalian tissues and are key to the metabolism of a wide array of ester-containing drugs and prodrugs. google.comnih.gov The hydrolysis of this compound by carboxylesterases results in the formation of 6-aminopenicillanic acid, pivalic acid, and formaldehyde (B43269).

Human carboxylesterases, primarily hCE1 and hCE2, are the major enzymes involved in the hydrolysis of ester prodrugs. nih.gov These enzymes exhibit distinct substrate specificities. hCE1 generally favors substrates with a large acyl group and a small alcohol moiety, whereas hCE2 prefers substrates with a small acyl group and a larger, more complex alcohol portion. nih.gov In the case of this compound, the pivaloyl group represents the acyl portion. The structural characteristics of the substrate would influence which carboxylesterase isoform is predominantly responsible for its hydrolysis.

The catalytic mechanism of carboxylesterases involves a catalytic triad (B1167595) of serine, histidine, and a carboxylic acid (aspartate or glutamate) in the active site. The hydrolysis proceeds via the formation of an acyl-enzyme intermediate, which is subsequently cleaved by water to release the carboxylic acid and regenerate the free enzyme.

Kinetics and Thermodynamics of Enzymatic Hydrolysis in in vitro Systems

The study of the kinetics and thermodynamics of the enzymatic hydrolysis of this compound in controlled in vitro environments is essential for understanding its stability and activation profile.

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented in publicly available literature, the hydrolysis rates of similar pivaloyloxymethyl esters, such as pivampicillin (B1678493), have been studied. For pivampicillin, it is reported that over 99% of the absorbed prodrug is converted to ampicillin (B1664943) within 15 minutes of absorption, indicating a very rapid hydrolysis and a short biological half-life for the ester. nih.gov

The half-life (t½) of an ester prodrug under enzymatic conditions is a critical parameter. For example, in a study of a modified human carboxylesterase, the enzyme exhibited a long half-life of 129 days, indicating its stability and prolonged activity. nih.gov The rate of hydrolysis of this compound would be expected to follow Michaelis-Menten kinetics, where the rate is dependent on the substrate concentration and the specific kinetic parameters (K_m and V_max) of the hydrolyzing enzyme.

Table 1: Illustrative Kinetic Parameters for Esterase-Mediated Hydrolysis

| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | t½ (min) |

| Purified Human Carboxylesterase 1 | Generic Ester Prodrug A | 0.5 | 10.2 | 15 |

| Rat Liver Microsomes | Generic Ester Prodrug B | 1.2 | 5.8 | 35 |

| Recombinant Microbial Esterase | Pivaloyloxymethyl Butyrate (B1204436) | 0.8 | 15.5 | 10 |

Note: This table is illustrative and based on typical values for ester prodrugs, as specific data for this compound is not available.

For most mammalian esterases, the optimal pH is typically in the physiological range of 7.0 to 8.0. The hydrolysis of esters can be pH-dependent even in the absence of enzymes, with both acid- and base-catalyzed hydrolysis occurring. rsc.org However, enzymatic hydrolysis is significantly more efficient at physiological pH. The choice of buffer components is also crucial, as certain ions can act as inhibitors or activators of esterases.

Table 2: Effect of pH on Relative Esterase Activity

| pH | Relative Hydrolysis Rate (%) |

| 5.0 | 35 |

| 6.0 | 65 |

| 7.0 | 95 |

| 7.4 | 100 |

| 8.0 | 90 |

| 9.0 | 50 |

Note: This table represents a typical pH-activity profile for a mammalian carboxylesterase and is for illustrative purposes.

Substrate Specificity of Hydrolytic Enzymes Towards this compound and Its Analogs

The substrate specificity of hydrolytic enzymes is a key determinant of their biological function. While many esterases are considered promiscuous, they often exhibit preferences for certain structural features in their substrates. nih.gov The specificity of an esterase for a particular substrate is determined by the complementarity in shape and chemical properties between the substrate and the enzyme's active site.

The hydrolysis of this compound would be influenced by the steric hindrance of the bulky pivaloyl group and the nature of the 6-aminopenicillanic acid moiety. Microbial esterases, for instance, have been found to possess significant and sometimes unexpected substrate specificities. nih.govnih.gov This specificity can be exploited in the design of targeted prodrugs that are only activated by enzymes present in specific pathogens. researchgate.net

Comparing the hydrolysis of this compound to its analogs, such as those with different acyl groups (e.g., acetyl or propionyl instead of pivaloyl) or different core structures (e.g., cephalosporin (B10832234) instead of penicillin), would reveal the structural determinants of enzyme recognition and catalysis. Generally, less sterically hindered esters are hydrolyzed more rapidly. However, the lipophilicity conferred by the pivaloyl group can enhance membrane permeability, a crucial factor for intracellularly activated prodrugs. nih.gov The development of lactonyl esters of penicillins as alternative prodrugs underscores the ongoing search for ester moieties with optimal hydrolysis and absorption characteristics. nih.gov

Intracellular Release Mechanisms of the Parent Penicilanate Moiety

The therapeutic efficacy of this compound, a prodrug, is contingent upon its successful bioconversion to the active parent compound, the 6-aminopenicilanate moiety, within the body. A critical aspect of this activation is the intracellular release of the active drug, a process primarily mediated by the enzymatic hydrolysis of the pivaloyloxymethyl ester bond.

Research into the cellular uptake and subsequent hydrolysis of pivaloyloxymethyl ester prodrugs has elucidated the fundamental mechanisms involved. These prodrugs are designed to be more lipophilic than their parent compounds, a characteristic that facilitates their passage across cellular membranes. Once inside the cell, they are targeted by ubiquitous intracellular enzymes known as non-specific esterases or carboxylesterases. nih.govcnr.it These enzymes are predominantly located in the endoplasmic reticulum of various cells throughout the body. cnr.it

A pivotal study on pivaloyloxymethyl butyrate (AN-9), a prodrug structurally similar to this compound in its ester linkage, provides direct evidence for this intracellular activation pathway. nih.gov The research demonstrated that the lipophilic prodrug was readily taken up by leukemic cells. nih.gov Following cellular uptake, the intracellular concentration of the prodrug rapidly declined, a phenomenon attributed to its hydrolysis by cellular esterases. nih.gov This was further substantiated by the observation that pretreatment of the cells with an esterase inhibitor significantly slowed the reduction of the intracellular prodrug concentration. nih.gov The study concluded that the enhanced potency of the prodrug over its parent compound was, at least in part, due to its efficient cellular uptake and subsequent intracellular release of the active molecule. nih.gov

The enzymatic hydrolysis reaction catalyzed by carboxylesterases involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester bond in the pivaloyloxymethyl prodrug. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release the alcohol and form an acylated enzyme. A water molecule then hydrolyzes this acylated enzyme, regenerating the active enzyme and releasing the carboxylic acid of the parent drug, in this case, the 6-aminopenicilanate moiety. nih.gov This process ensures that the active antibiotic is released directly within the cell, where it can exert its therapeutic effect.

Comparative Analysis of Hydrolytic Stability of Pivaloyloxymethyl Esters versus Other Ester Prodrugs

The hydrolytic stability of an ester prodrug is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. An ideal ester prodrug should exhibit sufficient stability to reach its target site but be readily hydrolyzed by enzymes to release the active drug. The pivaloyloxymethyl ester group is a commonly employed promoiety in prodrug design, and its hydrolytic stability has been a subject of considerable research in comparison to other ester functionalities.

The rate of hydrolysis of ester prodrugs is influenced by several factors, including the chemical structure of the ester group, the electronic environment, and steric hindrance around the ester bond. researchgate.net These factors dictate the susceptibility of the ester to both chemical (pH-dependent) and enzymatic hydrolysis.

Studies comparing various ester prodrugs have shown that pivaloyloxymethyl esters often exhibit a unique stability profile. For instance, in a study of N-gamma-linolenoyloxyalkyl theophylline (B1681296) derivatives, the rate of hydrolysis was found to decrease with increasing steric hindrance of the alkyl linking group. The order of decreasing hydrolysis rate was methyl > ethyl > propyl > butyl > isobutyl > pentyl > pivalyl. researchgate.net This indicates that the bulky pivalyl group confers a higher degree of stability against hydrolysis compared to less sterically hindered alkyl esters. researchgate.net

However, the stability of an ester in a simple aqueous buffer can differ significantly from its stability in a biological medium like human plasma, which is rich in esterases. Research on various acyloxyethyl mefenamates demonstrated that pivaloyloxyethyl mefenamate exhibited high stability against both enzymatic and non-enzymatic hydrolysis. nih.gov In contrast, acetyloxyethyl mefenamate was significantly less stable in human plasma. nih.gov

The following interactive table provides a comparative overview of the hydrolytic stability of different ester prodrugs based on available research data.

| Prodrug Type | Parent Drug | Ester Promoieties | Hydrolysis Half-life (t½) | Medium | Reference |

| Pivaloyloxymethyl Ester | Theophylline | Pivalyl | >40 hours | Human Plasma | researchgate.net |

| Simple Alkyl Esters | Theophylline | Methyl | 19.5 minutes | Human Plasma | researchgate.net |

| Simple Alkyl Esters | Theophylline | Ethyl | - | Human Plasma | researchgate.net |

| Simple Alkyl Esters | Theophylline | Propyl | - | Human Plasma | researchgate.net |

| Simple Alkyl Esters | Theophylline | Butyl | - | Human Plasma | researchgate.net |

| Simple Alkyl Esters | Theophylline | Isobutyl | - | Human Plasma | researchgate.net |

| Simple Alkyl Esters | Theophylline | Pentyl | - | Human Plasma | researchgate.net |

| Acyloxyethyl Esters | Mefenamic Acid | Pivaloyloxyethyl | High Stability | Human Plasma | nih.gov |

| Acyloxyethyl Esters | Mefenamic Acid | Acetyloxyethyl | 1.4 hours | Human Plasma | nih.gov |

| Ester Prodrug | Penicillin-V | - | 46 minutes | 1 N Hydrochloric Acid (37°C) | nih.gov |

| Ester Prodrug | Penicillin-V | - | 13.29 days | Phosphate (B84403) Buffer (pH 7.4, 25°C) | nih.gov |

It is evident that the pivaloyloxymethyl ester provides a balance of stability and lability that is often desirable for prodrugs. The steric bulk of the pivaloyl group offers protection against premature chemical hydrolysis, while still allowing for enzymatic cleavage at the target site. This controlled release of the active penicilanate moiety is a key factor in the therapeutic success of this compound. The choice of the ester promoiety is, therefore, a critical consideration in prodrug design, with pivaloyloxymethyl esters representing a valuable option for optimizing drug delivery and efficacy.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of individual components from a complex mixture. For pivaloyloxymethyl 6-aminopenicilanate, several chromatographic methods are utilized to assess its quality and monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and conducting quantitative analysis of non-volatile and thermally labile compounds like this compound and its subsequent product, pivampicillin (B1678493). Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In a typical RP-HPLC setup, a C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. creative-proteomics.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer), which can be adjusted for pH to achieve optimal separation. sielc.comresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the peptide bond within the molecule absorbs light at specific wavelengths, typically around 220 nm. creative-proteomics.com

The purity of a sample is determined by analyzing the resulting chromatogram. A pure compound will ideally show a single, sharp peak. creative-proteomics.com The presence of additional peaks indicates impurities, which can be quantified by their peak areas relative to the main compound. creative-proteomics.com For quantitative analysis, calibration curves are constructed using certified reference standards to ensure accuracy. nih.gov Method validation according to ICH guidelines is essential to demonstrate linearity, precision, accuracy, and sensitivity. nih.govresearchgate.net

Table 1: Example HPLC Method Parameters for Penicillin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 250x4.6mm, 5µm | researchgate.net |

| Mobile Phase | Acetonitrile and Phosphate buffer (pH 5.0) (35:65) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 240 nm | researchgate.net |

| Retention Time (Ampicillin) | 3.130 min | researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile or thermally stable for direct gas chromatography (GC) analysis, GC is invaluable for detecting and quantifying volatile impurities or derivatives that may be present from the synthesis process. These can include residual solvents or volatile reagents.

For analysis, a process called derivatization may be employed, where the analyte is chemically modified to make it more volatile and suitable for GC. For instance, amino acids can be derivatized to form N(O,S)-perfluoroacyl perfluoroalkyl esters. The sample is then introduced into the GC system, where it is vaporized and separated based on boiling point and interaction with the stationary phase in a capillary column. researchgate.net Flame Ionization Detection (FID) or mass spectrometry (MS) is used for detection and quantification. mdpi.com GC methods are highly sensitive and efficient for analyzing volatile organic compounds. mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique frequently used to monitor the progress of chemical reactions, such as the synthesis of this compound. researchgate.net It allows for the quick qualitative assessment of the presence of starting materials, intermediates, and final products in a reaction mixture. researchgate.net

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber with a developing solvent (mobile phase). researchgate.net As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. The separated spots are visualized, often using a UV lamp or a chemical staining agent like ninhydrin (B49086) for amine-containing compounds. epa.gov By comparing the retention factor (Rf) values of the spots to those of known standards, chemists can track the consumption of reactants and the formation of the desired product. researchgate.net TLC is an indispensable tool for optimizing reaction conditions in real-time. thieme.de

Table 2: Example HPTLC Method for Penicillin Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel HPTLC F254 plates | researchgate.net |

| Mobile Phase | Methanol: Chloroform: Acetic Acid (1:9:0.2, by volume) | researchgate.net |

| Detection | UV scan at 220 nm | researchgate.net |

| Linearity Range (6-APA) | 0.2–1.2 µ g/band | researchgate.net |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the powerful separation capabilities of chromatography with the highly specific detection and structural elucidation abilities of mass spectrometry. These methods provide a much greater level of detail and confidence in analytical results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that couples HPLC with a mass spectrometer. It is particularly useful for the analysis of pharmaceutical compounds like this compound and its prodrug, pivampicillin. nih.govnih.gov After separation via the LC system, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns. waters.com

LC-MS/MS (tandem mass spectrometry) adds another layer of specificity. A specific precursor ion (e.g., the molecular ion of the target compound) is selected and fragmented, and the resulting product ions are detected. nih.gov This technique, often using Multiple Reaction Monitoring (MRM), is extremely powerful for quantifying analytes at very low levels in complex matrices, such as biological fluids or in the presence of many impurities. nih.govresearchgate.net

Table 3: Example LC-MS/MS Parameters for Pivmecillinam (B1664848) (a related ester prodrug)

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion (m/z) | 440.2 | nih.gov |

| Product Ion (m/z) | 167.1 | nih.gov |

| Ionization Mode | Positive Ion Mode | nih.gov |

| Linearity Range | 0.0500-12.0 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it the gold standard for the identification and quantification of volatile and semi-volatile compounds. thermofisher.comlabcompare.com It is widely used for impurity profiling in pharmaceutical manufacturing. thermofisher.com Unwanted volatile chemicals formed during synthesis can be detected even at trace levels. thermofisher.com

In GC-MS analysis, after components are separated by the GC column, they enter the ion source of the mass spectrometer, where they are typically ionized by electron impact (EI). nih.gov This high-energy ionization causes predictable fragmentation of the molecule. The resulting mass spectrum is a unique "fingerprint" of the compound, which can be compared against spectral libraries for confident identification. mdpi.com This technique is essential for detecting and identifying unknown volatile impurities that could affect the quality and safety of the final pharmaceutical product. labcompare.comnih.gov

Table 4: General GC-MS Parameters for Impurity Profiling

| Parameter | Typical Condition | Reference |

|---|---|---|

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

| Inlet Temperature | 250 °C | thermofisher.com |

| Oven Program | 50 to 320 °C at 20 °C/min | thermofisher.com |

| Carrier Gas | Helium | thermofisher.com |

Spectrophotometric and Electrochemical Detection Systems

Spectrophotometric methods, particularly when coupled with chromatographic separation techniques, and emerging electrochemical sensor technologies, provide the primary means for the detection and quantification of Pivaloyloxymethyl 6-aminopenicillanate.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted spectrophotometric technique for the analysis of pivmecillinam and its impurities, including Pivaloyloxymethyl 6-aminopenicillanate. nih.govcolab.ws The chromophoric nature of the β-lactam ring and other structural features of the molecule allow for its detection by UV spectrophotometry. The selection of an appropriate wavelength is critical for achieving desired sensitivity and selectivity.

While specific electrochemical detection methods for Pivaloyloxymethyl 6-aminopenicillanate are not extensively detailed in publicly available literature, the principles of electrochemical analysis of penicillins are well-established and applicable. Electrochemical sensors, including biosensors, offer high sensitivity and the potential for rapid, in-situ measurements. These systems typically rely on the electrochemical oxidation or reduction of the analyte at an electrode surface. For penicillins, this can involve the oxidation of the sulfide (B99878) group within the thiazolidine (B150603) ring. uonbi.ac.ke The development of such sensors for Pivaloyloxymethyl 6-aminopenicillanate would involve the optimization of electrode materials and experimental conditions to achieve a selective and reproducible electrochemical response.

Development and Validation of Analytical Protocols for Research Applications

The development and validation of analytical protocols for Pivaloyloxymethyl 6-aminopenicillanate are essential for their application in research, such as in stability studies and impurity profiling. synzeal.comnih.gov These protocols are typically based on HPLC methods, and their validation ensures that the method is suitable for its intended purpose. usp.org

The validation of an analytical method for Pivaloyloxymethyl 6-aminopenicillanate involves a comprehensive evaluation of several performance characteristics, as outlined by international guidelines. These characteristics include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A study detailing the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of pivmecillinam in human plasma provides an example of the parameters assessed. nih.govcolab.ws While focused on the parent drug, the principles are directly applicable to the validation of a method for Pivaloyloxymethyl 6-aminopenicillanate. The validation of this LC-MS/MS method demonstrated acceptable linearity, precision, and accuracy. nih.govcolab.ws

For research applications, a well-validated analytical method for Pivaloyloxymethyl 6-aminopenicillanate would enable accurate monitoring of its formation and degradation, contributing to a better understanding of the stability of pivmecillinam and the optimization of its manufacturing process.

| Parameter | Typical Acceptance Criteria for Method Validation |

| Linearity (Correlation Coefficient, r) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically within 98.0% to 102.0% |

| Precision (Relative Standard Deviation, RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 3% |

| Detection Limit (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Quantitation Limit (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | No significant change in results with minor variations in method parameters |

Advanced Research Perspectives and Future Directions

Rational Design Principles for Prodrugs Incorporating Pivaloyloxymethyl Moieties

The rational design of prodrugs is a key strategy in medicinal chemistry to overcome pharmacokinetic limitations of parent drug molecules. The pivaloyloxymethyl (POM) moiety is a well-established promoiety used to enhance the oral bioavailability of drugs containing a carboxylic acid group.

The core principle is to increase the lipophilicity of the parent molecule. Penicillins, including the foundational 6-APA, are polar compounds with a free carboxylate group at physiological pH, which limits their ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract. By converting this carboxylate into a POM ester, the polarity is masked, leading to a more lipophilic compound that is better absorbed orally. nih.gov

Once absorbed into the bloodstream, the POM ester is designed to be rapidly cleaved by ubiquitous non-specific esterase enzymes present in the blood and tissues. This enzymatic hydrolysis releases the active parent drug (in this case, 6-APA), along with formaldehyde (B43269) and pivalic acid as byproducts. The design is considered successful when this conversion is efficient and occurs rapidly post-absorption, ensuring high systemic levels of the active drug. google.com

The application of this principle to 6-aminopenicilanate serves as a clear example. The goal is to create a transient, lipophilic derivative of 6-APA that can efficiently cross biological membranes before reverting to the active, polar form. This strategy has been successfully commercialized with Pivampicillin (B1678493), the POM-prodrug of Ampicillin (B1664943), demonstrating the viability of this approach for the penicillin class. nih.gov

| Property | Parent Drug (e.g., Ampicillin/6-APA) | Pivaloyloxymethyl Prodrug (e.g., Pivampicillin/Pivaloyloxymethyl 6-aminopenicilanate) | Rationale for Design |

|---|---|---|---|

| Polarity | High (due to free carboxylate) | Low (ester masks carboxylate) | To increase lipophilicity for membrane permeation. |

| Oral Absorption | Poor to moderate | High | Enhanced passive diffusion across the gastrointestinal wall. |

| Active Form | Active immediately | Inactive until hydrolyzed | To act as a carrier that releases the active drug after absorption. |

| Activation Mechanism | N/A | Enzymatic hydrolysis by non-specific esterases | To ensure rapid and efficient release of the parent drug in vivo. |

Investigations into the Role of Pivaloyloxymethyl 6-aminopenicilanate in Understanding Biochemical Resistance Mechanisms

The primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which inactivate the drug by hydrolyzing its core beta-lactam ring. researchgate.net A novel and sophisticated area of research involves hijacking this resistance mechanism for targeted drug activation. Prodrugs can be designed to be stable until they encounter a specific bacterial enzyme, such as a beta-lactamase, which then cleaves the prodrug to release a potent antimicrobial agent. acs.orgmdpi.com This strategy selectively targets resistant pathogens while sparing non-resistant bacteria and host cells. nih.gov

This compound is uniquely positioned to contribute to understanding the interplay between prodrug activation and bacterial resistance. Its bioactivation involves two distinct potential hydrolytic events:

Host-mediated activation: Systemic esterases cleave the pivaloyloxymethyl ester to release 6-APA.

Bacterial-mediated inactivation: Bacterial beta-lactamases can then hydrolyze the beta-lactam ring of the released 6-APA. researchgate.net

By using this compound as a research compound, scientists can decouple these two processes. It allows for the investigation of how host factors, such as esterase expression levels, influence the concentration of 6-APA that becomes available as a substrate for bacterial beta-lactamases. This can provide critical kinetic data on the competition between prodrug activation and drug inactivation, informing the design of next-generation antibiotics that can better evade or exploit resistance mechanisms. Furthermore, studying its hydrolysis in whole-cell assays can clarify its permeability and accumulation within the bacterial periplasm, where beta-lactamases reside. nih.gov

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of pivaloyloxymethyl esters of penicillins is well-documented. A common method involves the esterification of the penicillin's carboxylic acid with an activated pivalate (B1233124), such as chloromethyl pivalate or pivaloyloxymethyl p-toluenesulphonate, in the presence of a base like triethylamine. google.comkisti.re.kr

Future research is focused on developing more sustainable and efficient synthetic methodologies, aligning with the principles of "green chemistry." Key areas of exploration include:

Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and avoids the use of harsh reagents. While Penicillin G acylase is widely used in industry for the hydrolysis of Penicillin G to produce 6-APA, research could explore using lipases or esterases in reverse. researchgate.netebi.ac.uk By conducting the reaction in non-aqueous solvents or biphasic systems, these enzymes could catalyze the direct esterification of 6-APA with a pivalate donor, offering a cleaner synthetic route.

Process Intensification: Drawing inspiration from modern bioprocessing, techniques like extractive catalysis combined with in-situ product crystallization could be applied. A model developed for the enzymatic hydrolysis of Penicillin G showed that crystallizing the 6-APA product as it is formed can shift the reaction equilibrium to achieve over 90% conversion. nih.gov A similar integrated approach for the synthesis of this compound could dramatically improve yield and reduce downstream purification steps and waste generation.

Application in Chemical Biology Tools and Probes (non-therapeutic)

Beyond therapeutic potential, this compound can be repurposed as a sophisticated tool for chemical biology research. Its structure allows it to function as a "caged" version of 6-APA, where the active molecule is inert until the POM "cage" is removed by cellular esterases.

This controlled release mechanism is valuable for studying fundamental bacterial processes. Once released inside a cell, the 6-APA nucleus can act as a minimalist probe for interacting with penicillin-binding proteins (PBPs), the essential enzymes responsible for bacterial cell wall synthesis. By using a probe devoid of the bulky side chains found in most penicillins, researchers can study the core binding event at the PBP active site with less steric hindrance.

Furthermore, research has shown that 6-APA derivatives can be functionalized with anchoring arms to create bifunctional molecules for applications like biosensors or for the oriented immobilization of proteins. researchgate.net this compound could serve as a cell-permeable precursor that delivers the 6-APA core, which is then captured by specific PBPs or beta-lactamases. Subsequent detection using advanced imaging techniques could reveal the precise subcellular localization and dynamics of these crucial bacterial enzymes.

Computational Approaches for Predicting Prodrug Activation and Biotransformation

The development of new drugs and prodrugs is increasingly supported by computational modeling, which can predict molecular behavior and reduce the need for extensive empirical testing. nih.gov For this compound, computational methods can provide deep insights into its activation and metabolic fate.

These simulations can model the critical interaction between the prodrug and the activating enzyme—the human carboxylesterases. By predicting the binding affinity and the transition state energy for hydrolysis, these models can estimate the rate and efficiency of 6-APA release in vivo. This predictive power allows for the in-silico screening of different promoieties to optimize activation kinetics before any chemical synthesis is undertaken. nih.gov Moreover, computational tools can be used to design prodrugs that are selectively activated by bacterial enzymes, a strategy to create targeted antimicrobials. nih.gov

| Computational Approach | Application to this compound |

|---|---|

| Molecular Docking | Predicts the binding pose and affinity of the prodrug within the active site of esterase enzymes. |

| Quantum Mechanics (QM) | Calculates the electronic structure and reaction energies to model the chemical steps of ester hydrolysis. |

| Molecular Dynamics (MD) | Simulates the dynamic movement of the prodrug-enzyme complex over time, revealing conformational changes crucial for catalysis. nih.gov |

| Free Energy Perturbation (FEP) | Provides highly accurate predictions of binding affinities and the energetic favorability of the hydrolysis reaction. |

Development of Advanced Analytical Techniques for Real-time Monitoring of Hydrolysis

To validate computational predictions and fully characterize the behavior of this compound, advanced analytical techniques are required to monitor its hydrolysis in real time.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method used to separate and quantify the prodrug from its hydrolysis products (6-APA, pivalic acid). nih.gov For higher sensitivity and specificity, especially in complex biological samples like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.

Real-Time Spectroscopic Monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for observing chemical transformations as they happen. Recent studies have successfully used 1H NMR to monitor the real-time hydrolysis of the beta-lactam ring by beta-lactamases in living bacterial cells. nih.govnih.gov This technique is particularly well-suited for this compound, as it could simultaneously track the disappearance of proton signals from the POM group and the appearance of signals from the released 6-APA. This would provide unambiguous, real-time kinetic data of prodrug activation in a biologically relevant environment.

Q & A

Q. How can researchers optimize the synthetic route for pivaloyloxymethyl 6-aminopenicilanate to improve yield and purity?

Methodological Answer: Focus on esterification reaction conditions (e.g., solvent polarity, temperature, and catalysts) to enhance the coupling of 6-aminopenicilanic acid with pivaloyloxymethyl groups. Purification steps, such as gradient HPLC or recrystallization, should be systematically tested to isolate the prodrug from unreacted precursors . Monitor reaction progress via LC-MS or NMR to confirm structural integrity .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: Use reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For example, a validated LC-MS/MS method with stable isotope-labeled internal standards can differentiate pivaloyloxymethyl derivatives from endogenous metabolites (e.g., distinguishing pivaloylcarnitine from isovalerylcarnitine in diagnostic assays) . Optimize mobile phase composition (e.g., acetonitrile/ammonium formate) to resolve structural analogs .

Q. How does the pivaloyloxymethyl group influence the stability and bioavailability of 6-aminopenicilanate?

Methodological Answer: Conduct comparative stability studies under simulated physiological conditions (e.g., pH 1.2 for gastric fluid vs. pH 7.4 for plasma). Measure hydrolysis rates via UV-Vis spectroscopy or LC-MS to assess esterase-mediated activation . Parallel permeability assays (e.g., Caco-2 cell monolayers) can evaluate intestinal absorption enhancement conferred by the prodrug moiety .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved across preclinical models?

Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences in esterase activity and tissue distribution. For instance, murine models may overestimate prodrug activation due to higher plasma esterase levels compared to humans. Validate models using in vitro-in vivo extrapolation (IVIVE) with human hepatocyte data .

Q. What experimental designs are optimal for studying the mechanism of pivaloyloxymethyl ester hydrolysis in target tissues?

Methodological Answer: Use tissue-specific esterase knockout models or selective inhibitors (e.g., bis-p-nitrophenyl phosphate for carboxylesterase inhibition) to isolate enzymatic pathways. Combine with fluorescent probes (e.g., dansyl-labeled prodrugs) for real-time tracking of hydrolysis via confocal microscopy .

Q. How can researchers address analytical interference from pivaloylcarnitine in metabolic studies?

Methodological Answer: Develop chromatographic methods with baseline separation, such as ultra-performance liquid chromatography (UPLC) with a C18 column and 1.7-µm particle size, to resolve pivaloylcarnitine from isovalerylcarnitine. Use multiple reaction monitoring (MRM) transitions in MS/MS for unambiguous quantification .

Q. What strategies improve the design of prodrug analogs with reduced off-target effects?

Methodological Answer: Employ computational docking to predict esterase binding affinities and steric hindrance. Synthesize analogs with bulkier substituents (e.g., adamantyl instead of pivaloyl) and test hydrolysis rates in vitro. Prioritize analogs with >90% hydrolysis in target tissues (e.g., liver microsomes) and <10% in plasma .

Q. How can the PICOT framework guide clinical research on this compound?

Methodological Answer: Structure studies using:

Q. What methodologies assess the impact of pivaloyloxymethyl esters on metabolic pathways in long-term studies?

Methodological Answer: Use metabolomics (e.g., untargeted LC-HRMS) to profile urinary acylcarnitines and organic acids in animal models. Compare results to clinical data from patients on prolonged pivaloyl-containing therapies to identify cumulative effects on fatty acid oxidation .

Q. How can researchers validate hypotheses about this compound’s tissue-specific activation?

Methodological Answer: Combine microdialysis (for in situ sampling) with LC-MS/MS to measure prodrug and active metabolite concentrations in target tissues (e.g., lung vs. kidney). Correlate with tissue esterase activity assays and immunohistochemistry for enzyme localization .

Key Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.